Cas no 76175-41-2 (2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol)
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanol, α-[[(phenylmethyl)amino]methyl]-
- 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol
- 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol
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- Inchi: 1S/C13H15NOS/c15-12(13-7-4-8-16-13)10-14-9-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2
- InChI Key: NBWPQIFSGTYSCZ-UHFFFAOYSA-N
- SMILES: C(C1SC=CC=1)(O)CNCC1C=CC=CC=1
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM450750-1g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95%+ | 1g |
$906 | 2023-02-01 | |
| Enamine | EN300-104383-0.05g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
| Enamine | EN300-104383-0.1g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-104383-0.25g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| Enamine | EN300-104383-0.5g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-104383-1.0g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 1g |
$743.0 | 2023-06-10 | |
| Enamine | EN300-104383-2.5g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-104383-5.0g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 5g |
$2152.0 | 2023-06-10 | |
| Enamine | EN300-104383-10.0g |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 10g |
$3191.0 | 2023-06-10 | |
| 1PlusChem | 1P019ZL5-50mg |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol |
76175-41-2 | 95% | 50mg |
$269.00 | 2024-04-21 |
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol
Professional Introduction to Compound with CAS No. 76175-41-2 and Product Name: 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol
The compound with the CAS number 76175-41-2 and the product name 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework incorporating a benzylamino group and a thiophene ring, has garnered attention due to its potential applications in drug discovery and molecular recognition. The benzylamino moiety is particularly noteworthy, as it often serves as a key pharmacophore in the development of bioactive molecules, contributing to interactions with biological targets. The thiophene ring, on the other hand, is a heterocyclic structure that is widely recognized for its role in enhancing the pharmacological properties of various therapeutic agents.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds, with thiophene derivatives being among the most extensively studied due to their diverse biological activities. The compound in question, 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol, is no exception. Its unique combination of functional groups makes it a promising candidate for further exploration in medicinal chemistry. Specifically, the presence of both the benzylamino group and the thiophene ring suggests potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.
One of the most compelling aspects of this compound is its structural versatility. The benzylamino group can be easily modified through various chemical reactions, allowing researchers to fine-tune its properties for specific biological targets. For instance, it can be incorporated into peptidomimetics or used as a linker in drug conjugates. Meanwhile, the thiophene ring offers a scaffold that can be further functionalized to enhance binding affinity or metabolic stability. This flexibility makes 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol an attractive starting point for synthesizing novel derivatives with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies have demonstrated that the benzylamino-thiophene structure can effectively interact with various biological receptors, suggesting its potential as an active pharmaceutical ingredient (API). These studies have been complemented by experimental investigations, which have provided insights into the compound's physicochemical properties and preliminary biological activity. For example, preliminary assays have shown that derivatives of this compound exhibit promising inhibitory effects against certain enzymes implicated in inflammatory diseases.
The synthesis of 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol involves a series of well-established organic reactions that highlight its synthetic accessibility. The process typically begins with the condensation of benzylamine with 2-thienoacetic acid or its derivatives under basic conditions, followed by reduction to yield the desired alcohol functionality. This synthetic route is not only efficient but also scalable, making it suitable for both academic research and industrial applications. Moreover, recent improvements in green chemistry principles have allowed for the development of more sustainable synthetic methodologies, reducing waste and minimizing hazardous byproducts.
In addition to its potential therapeutic applications, this compound has also been explored for its role in materials science. Thiophene-based compounds are known for their excellent electronic properties, making them suitable for use in organic semiconductors and conductive polymers. The benzylamino group can further enhance these properties by serving as an anchor point for further functionalization or cross-linking. This dual functionality positions 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol as a versatile building block for developing advanced materials with applications ranging from flexible electronics to sensors.
The growing body of research on this compound underscores its significance in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists are essential for fully realizing its potential. By leveraging interdisciplinary approaches, researchers can uncover new applications and optimize existing ones. For instance, combination therapies involving this compound alongside other bioactive molecules may lead to synergistic effects that enhance therapeutic outcomes.
As our understanding of molecular interactions continues to evolve, so too does our ability to harness compounds like 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol for beneficial purposes. Advances in high-throughput screening technologies have enabled rapid identification of lead compounds with high affinity for biological targets. Coupled with machine learning algorithms that predict molecular properties with remarkable accuracy, these tools are accelerating the drug discovery process. Consequently, compounds like this one are likely to play an increasingly important role in developing next-generation therapeutics.
In conclusion,76175-41-2 and 2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol represent a fascinating intersection of structural complexity and biological activity. Their unique features make them valuable tools for researchers across multiple disciplines. As scientific understanding progresses and new methodologies emerge,this compound will undoubtedly continue to inspire innovation in pharmaceuticals and materials science alike.
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